BMS-754807 acts as a reversible inhibitor of both IGF-1R and IR. These receptors are involved in the insulin signaling pathway, which regulates cell growth and metabolism [1]. By blocking these receptors, BMS-754807 disrupts the signals that promote cancer cell proliferation.
[1] Dasatinib in combination with BMS-754807 induce synergistic cytotoxicity in lung cancer cells through inhibiting lung cancer cell growth, and inducing autophagy as well as cell cycle arrest at the G1 phase )
Studies suggest that BMS-754807 might be more effective when combined with other cancer drugs. For instance, research has shown promising results for its use with dasatinib, another inhibitor targeting different proteins involved in cancer cell growth [1]. The combination therapy demonstrated enhanced cell death (cytotoxicity) and tumor growth inhibition in lung cancer models [1].
[1] Dasatinib in combination with BMS-754807 induce synergistic cytotoxicity in lung cancer cells through inhibiting lung cancer cell growth, and inducing autophagy as well as cell cycle arrest at the G1 phase )
Research is ongoing to explore the potential benefits of combining BMS-754807 with other established cancer therapies. Clinical trials have investigated its safety and efficacy when used alongside drugs like Trastuzumab for breast cancer [2]. These studies help determine the optimal dosage and identify potential side effects of combination therapies involving BMS-754807.
[2] Clinical Trial of BMS-754807 with Herceptin in Breast Cancer Health Research Authority:
The compound (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features multiple functional groups, including a pyrrolidine ring, a triazine moiety, and a pyrazole derivative, which contribute to its biological activity. The stereochemistry indicated by the (2S) notation suggests specific spatial arrangements that may influence its interactions with biological targets.
BMS-754807 acts as a reversible inhibitor of IGF-1R and InsR by binding to the ATP-binding pocket of these receptor tyrosine kinases [, ]. This binding disrupts the signaling cascade initiated by IGF-1 and insulin, ultimately leading to the inhibition of cell proliferation and the promotion of cell death in cancer cells [].
Preclinical studies indicate that BMS-754807 is relatively well-tolerated at specific doses []. However, as with any investigational drug, there are potential safety concerns that require further investigation. These include potential side effects related to insulin receptor inhibition, such as altered blood sugar levels [].
The chemical reactivity of this compound can be analyzed through various biochemical pathways. It may participate in:
The biological activity of this compound is likely linked to its structural features. Compounds with similar structures often exhibit:
Synthesis of this compound typically involves multi-step organic reactions:
This compound has potential applications in:
Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:
Several compounds share structural similarities with (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide. These include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Cyclopropylpyrazole | Contains a cyclopropyl group | Antimicrobial |
Pyrrolidine derivatives | Similar ring structure | Anticancer |
Triazine-based compounds | Shared triazine core | Antiviral |
This particular compound is unique due to its combination of multiple heterocyclic rings and functional groups that may enhance its binding affinity and selectivity towards specific biological targets compared to other similar compounds.